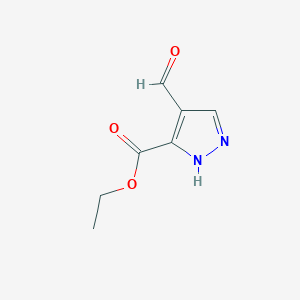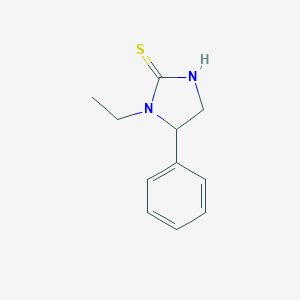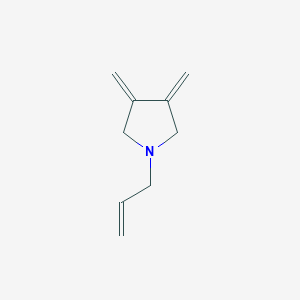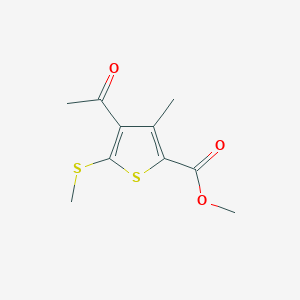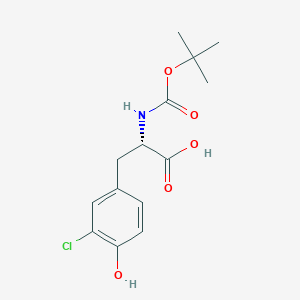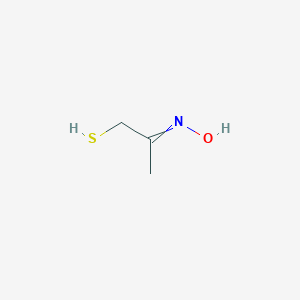
Mercaptoacetone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Afuresertib hydrochloride is a reversible, ATP-competitive, oral, low-nanomolar, pan-AKT kinase inhibitor. It has shown promising results in delaying the growth of various human tumor xenografts in a dose-dependent manner. Afuresertib hydrochloride potently inhibits cell proliferation of various cell lines derived from hematologic malignancies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The final product is obtained by purifying the compound through crystallization .
Industrial Production Methods
Industrial production of afuresertib hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Afuresertib hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of afuresertib hydrochloride, which are used for further research and development in medicinal chemistry .
Scientific Research Applications
Afuresertib hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PI3K/AKT signaling pathway.
Biology: Investigated for its effects on cell proliferation, survival, and apoptosis.
Medicine: Evaluated in clinical trials for the treatment of various cancers, including multiple myeloma, non-Hodgkin lymphoma, and esophageal cancer
Industry: Used in the development of new therapeutic agents targeting the AKT pathway.
Mechanism of Action
Afuresertib hydrochloride exerts its effects by inhibiting the activity of AKT, a key protein kinase involved in the PI3K/AKT signaling pathway. This pathway is crucial for cell proliferation, survival, and apoptosis. By inhibiting AKT, afuresertib hydrochloride disrupts these cellular processes, leading to reduced tumor growth and increased cell death .
Comparison with Similar Compounds
Similar Compounds
GSK2110183: Another pan-AKT inhibitor with similar properties to afuresertib hydrochloride.
MK-2206: A selective AKT inhibitor used in cancer research.
Perifosine: An alkylphospholipid that inhibits AKT signaling.
Uniqueness
Afuresertib hydrochloride is unique due to its reversible, ATP-competitive inhibition of AKT, which allows for precise control over its activity. Additionally, its favorable safety profile and clinical efficacy in multiple tumor types make it a promising candidate for further development .
Properties
CAS No. |
175137-00-5 |
|---|---|
Molecular Formula |
C3H7NOS |
Molecular Weight |
105.16 g/mol |
IUPAC Name |
N-(1-sulfanylpropan-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C3H7NOS/c1-3(2-6)4-5/h5-6H,2H2,1H3 |
InChI Key |
RYOVLPIUSNOGAK-UHFFFAOYSA-N |
SMILES |
CC(=NO)CS |
Canonical SMILES |
CC(=NO)CS |
Synonyms |
Mercaptoacetone oxime |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethan-1-one](/img/structure/B65712.png)
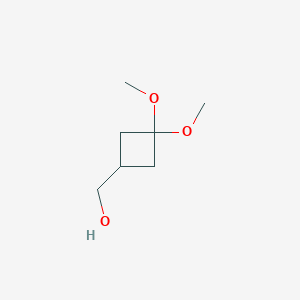
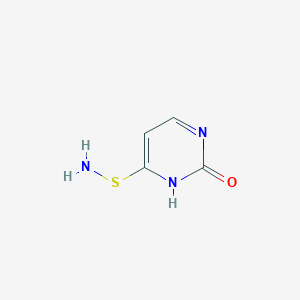
![7-Oxa-2-azabicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B65723.png)
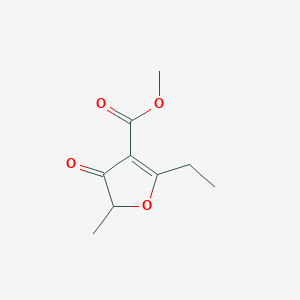
![METHYL 3-METHYL-5H,6H,7H-PYRROLO[2,1-C][1,2,4]TRIAZOLE-5-CARBOXYLATE](/img/structure/B65727.png)
![4-[(3-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B65729.png)
![N-[1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethylidene]hydroxylamine](/img/structure/B65730.png)

